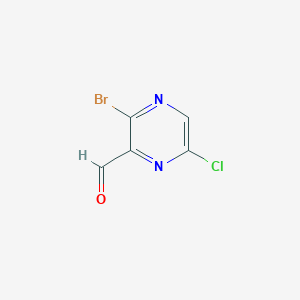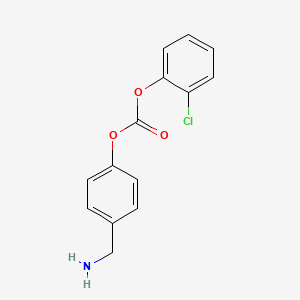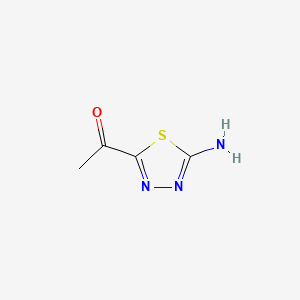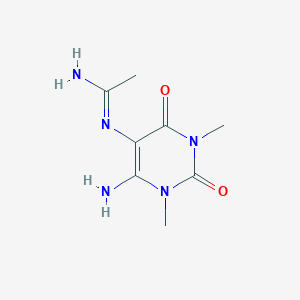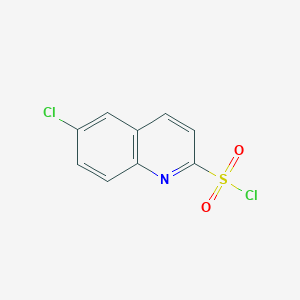
6-Chloroquinoline-2-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroquinoline-2-sulfonylchloride is an organic compound with the molecular formula C9H5Cl2NO2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-2-sulfonylchloride typically involves the chlorination of quinoline derivatives. One common method is the Friedlander quinoline synthesis, which involves the acid or base-catalyzed condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds, followed by cyclodehydration . Benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) is often used as a selective chlorinating agent and an efficient generator of HCl for this process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloroquinoline-2-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Chloroquinoline-2-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloroquinoline-2-sulfonylchloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in modifying proteins and other biomolecules for research purposes .
Comparaison Avec Des Composés Similaires
2-Chloroquinoline: Another chloro derivative of quinoline, used in similar applications but with different reactivity and properties.
8-Quinolinesulfonyl chloride: A related compound with a sulfonyl chloride group at a different position on the quinoline ring.
Propriétés
Formule moléculaire |
C9H5Cl2NO2S |
|---|---|
Poids moléculaire |
262.11 g/mol |
Nom IUPAC |
6-chloroquinoline-2-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-2-3-8-6(5-7)1-4-9(12-8)15(11,13)14/h1-5H |
Clé InChI |
XFPQDPMMBOWZMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)S(=O)(=O)Cl)C=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


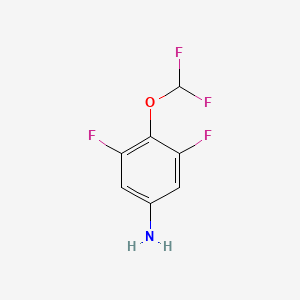
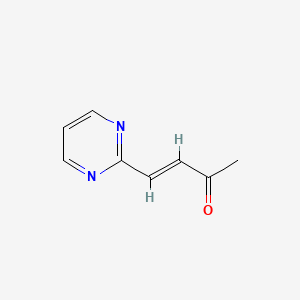
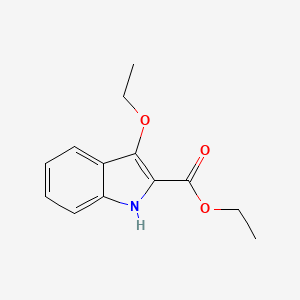
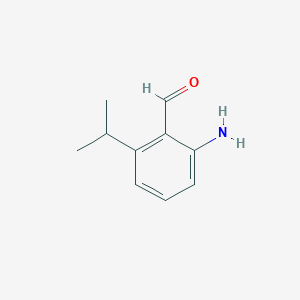
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
